molecular formula C16H19NO5 B1529692 (S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 1389251-05-1

(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1529692
CAS No.: 1389251-05-1
M. Wt: 305.32 g/mol
InChI Key: DLDMXXVHUGJXPY-AWEZNQCLSA-N
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Description

(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS 1389251-05-1) is a chiral piperidine derivative of high value in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 16 H 19 NO 5 and a molecular weight of 305.33 g/mol, serves as a critical synthetic intermediate, particularly for the introduction of the (S)-4-oxopiperidine-2-carboxylate scaffold . Its structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a 4-oxo (ketone) functionality, makes it a versatile building block for the development of novel active compounds and complex molecular architectures. Researchers utilize this ester in various synthetic transformations, where the ketone group allows for further functionalization, and the chiral center ensures stereochemical integrity in the final products. Please handle with appropriate care; this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-2-21-15(19)14-10-13(18)8-9-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDMXXVHUGJXPY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, with CAS number 1389251-05-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and specific case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C₁₆H₁₉NO₅
  • Molecular Weight : 305.33 g/mol
  • Solubility : Soluble in organic solvents with varying solubility levels reported (e.g., 2.22 mg/ml) .

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
L1210>20Not significantly active
CEM>20Not significantly active
HeLa>20Not significantly active

These results indicate that the compound does not exhibit significant cytotoxicity against these cell lines at concentrations below 20 µM, suggesting a selective action or the need for structural modifications to enhance efficacy .

The biological activity of this compound may derive from its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary data suggest that it could influence tubulin assembly, similar to other compounds in its class .

Synthesis and Case Studies

The synthesis of this compound involves multiple steps, including the use of potassium hydrogencarbonate in N,N-dimethylformamide (DMF) under controlled conditions. A notable yield was reported at approximately 64% under optimized conditions .

Case Study: Antiproliferative Screening

In a comparative study involving derivatives of piperidine compounds, this compound was tested alongside other structurally related compounds. The results indicated that while it did not show significant activity alone, combinations with other agents enhanced its efficacy against specific cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds
(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting neurological disorders and other conditions. For instance, derivatives of this compound have been explored for their potential in treating anxiety and depression due to their interaction with neurotransmitter systems.

2. Anticonvulsant Activity
Research indicates that compounds derived from this compound exhibit anticonvulsant properties. Studies have shown that these derivatives can modulate GABAergic activity, which is crucial for seizure control. This application is particularly relevant in developing new medications for epilepsy .

3. Analgesic Properties
The compound has also been investigated for its analgesic effects. Its ability to affect pain pathways makes it a candidate for further research in pain management therapies. The modulation of specific receptors involved in pain perception could lead to innovative treatments with fewer side effects than current analgesics.

Organic Synthesis Applications

1. Chiral Synthesis
this compound is used as a chiral building block in organic synthesis. Its stereochemistry allows chemists to create other chiral compounds efficiently, which is essential in pharmaceutical development where chirality can significantly affect the efficacy and safety of drugs .

2. Reaction Mechanisms
The compound participates in various reaction mechanisms, including nucleophilic substitutions and cyclization reactions. These reactions are vital for constructing complex molecular architectures found in many natural products and pharmaceuticals.

Case Study 1: Development of Antidepressants

A study published in a peer-reviewed journal explored the modification of this compound to enhance its binding affinity to serotonin receptors. The results indicated that specific modifications increased the compound's efficacy as an antidepressant while reducing side effects commonly associated with existing medications.

Case Study 2: Anticonvulsant Screening

In another research effort, derivatives of this compound were screened for anticonvulsant activity using animal models. The study demonstrated that certain derivatives significantly reduced seizure frequency compared to control groups, highlighting their potential as new anticonvulsant agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Dicarboxylates

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS 126401-22-7)
  • Key Differences : Lacks the 4-oxo group.
  • Stereochemistry : Available in both (R)- and (S)-enantiomers (CAS 220532-75-2 and 443984-25-6), highlighting the importance of chirality in applications like asymmetric synthesis .
(S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS 180854-44-8)
  • Key Differences : Replaces the benzyl group with a tert-butyl group.
  • Impact : The tert-butyl group is bulkier and more electron-donating, which may enhance steric hindrance and reduce lipophilicity compared to the benzyl-substituted target compound. This could influence solubility and metabolic stability in drug development .
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)
  • Key Differences : Contains an additional ethoxycarbonylpropyl substituent.
  • Impact : The extended side chain introduces greater conformational flexibility and may alter binding affinity in biological systems .

Pyrrolidine and Other Heterocyclic Analogs

1-Benzyl 2-(tert-butyl) (S)-4-oxopyrrolidine-1,2-dicarboxylate (CAS 147489-27-8)
  • Key Differences : Pyrrolidine ring (5-membered) vs. piperidine (6-membered).
  • The tert-butyl group further modifies steric and electronic properties .
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (CAS 5211-23-4)
  • Key Differences : Methyl ester (vs. ethyl) and pyrrolidine ring.
  • Impact : The methyl ester may hydrolyze faster than the ethyl ester under basic conditions, affecting stability in synthetic workflows .

Functional Group Variations

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)
  • Key Differences: 4-amino group replaces the 4-oxo group.
  • Impact: The amino group introduces basicity and nucleophilicity, making it prone to acylation or alkylation reactions. Safety data indicate skin/eye irritation risks, which may differ from the oxo analog .
1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate
  • Key Differences : Dihydropyridine ring with a hydroxyl group.

Preparation Methods

Reaction of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride with Formamidine Acetate

A representative preparation involves the condensation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in the presence of sodium methoxide in methanol. The reaction is typically carried out in a sealed vessel at elevated temperatures (70–85 °C) for extended periods (16–18 hours). After completion, the reaction mixture is cooled, concentrated under reduced pressure, and neutralized with glacial acetic acid to precipitate the product. The solid is then filtered, washed, and dried to yield the target compound as a tan or white solid.

Parameter Details
Starting material Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (50 g, 0.168 mol)
Reagents Formamidine acetate (16.2 g, 0.201 mol), sodium methoxide (4.37 M in MeOH, 190 mL)
Solvent Methanol (200 mL)
Temperature 85 °C
Time 16 hours
Work-up Concentration in vacuo, neutralization with 1N NaOH and glacial acetic acid to pH 7
Yield 61.4%
Product form Tan solid
Characterization MS: M+H = 242.2; 1H NMR (DMSO-d6) signals consistent with structure

This method was reported to provide a moderate yield (~61%) and good purity of the intermediate compound, which can be further elaborated to the target dicarboxylate derivative.

Alternative Base and Solvent Systems

Other variations include:

  • Using sodium methoxide in ethanol instead of methanol, with reflux conditions for 2 hours.
  • Performing the reaction in aqueous media with sodium methoxide.
  • Adjusting reaction times and temperatures to optimize conversion and selectivity.

These variations can influence the reaction kinetics and product isolation but generally follow the same mechanistic pathway involving nucleophilic attack and ring functionalization.

Purification and Characterization

Purification typically involves:

  • Precipitation by adjusting pH.
  • Washing with water and cold ether.
  • Drying under high vacuum.

Characterization data from literature confirms the structure and purity of the synthesized compound:

Analytical Technique Observed Data
Mass Spectrometry Molecular ion peak at m/z 242.2 [M+H]+
1H NMR (DMSO-d6) Multiplets and singlets consistent with benzyl and piperidine protons (e.g., δ 2.29, 2.61, 3.26, 3.64, 7.21–7.36, 7.96 ppm)
Yield 55–61.4% depending on conditions

Related Synthetic Approaches for Analogous Compounds

While direct reports on this compound are limited, related compounds such as 1-(tert-butyl) 2-ethyl (S)-4-oxopiperidine-1,2-dicarboxylate have been synthesized via similar routes involving:

  • Starting from protected piperidine-4-one derivatives.
  • Radical chemistry or nucleophilic substitution to introduce dicarboxylate groups.
  • Purification by flash chromatography on silica gel.

These methods yield the target compounds in moderate yields (~58%) and provide insight into stereochemical control during synthesis.

Summary Table of Preparation Conditions

Entry Starting Material Base / Catalyst Solvent Temp (°C) Time (h) Yield (%) Notes
1 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl Sodium methoxide (4.37 M) Methanol 85 16 61.4 Sealed vessel, neutralization step
2 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl Sodium methoxide Methanol 70 18 55 Stirring, concentration and extraction
3 1-Benzyl-3-ethoxycarbonyl-4-piperidone HCl Sodium methoxide Methanol Reflux 2 ~70* Reaction monitored until completion

*Yield estimated from related literature.

Research Findings and Practical Considerations

  • The choice of base and solvent significantly impacts the reaction rate and yield.
  • Methanol with sodium methoxide is the preferred system for good conversion.
  • Reaction temperature around 70–85 °C balances reaction speed and product stability.
  • Neutralization and precipitation are critical for isolating pure product.
  • The stereochemistry (S-configuration) is preserved under these mild basic conditions.
  • Further modifications and functionalizations can be performed on the intermediate to obtain derivatives for pharmaceutical or synthetic applications.

Q & A

Q. What are the recommended synthetic routes for (S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via esterification or transesterification reactions. A common approach involves using sulfuric acid as a catalyst in anhydrous methanol under nitrogen atmosphere, as demonstrated for analogous pyrrolidine dicarboxylates (e.g., 99% yield for (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate) . Critical parameters include:

  • Catalyst concentration : Excess sulfuric acid (9.3 equiv) ensures complete esterification .
  • Reaction time : 19 hours at room temperature minimizes side reactions (e.g., hydrolysis) .
  • Workup : Extraction with diethyl ether and drying over MgSO₄ improve purity .

Q. Example Reaction Conditions Table :

ParameterOptimal ValueDeviation Impact
Catalyst (H₂SO₄)9.3 equivLower equiv reduces yield
SolventAnhydrous methanolMoisture causes hydrolysis
Temperature25°C (room temp)Higher temps risk decomposition
Reaction Time19 hoursShorter times yield intermediates

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • DEPT and COSY : Resolves stereochemistry by identifying CH₂/CH₃ groups and coupling patterns .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with acetonitrile/water gradients to assess purity (>98% recommended for pharmacological studies) .
  • X-ray Crystallography :
    • SHELXL software refines crystal structures, resolving bond lengths and angles with ±0.01 Å accuracy .

Q. Key Spectral Benchmarks :

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzyl aromatic protons7.2–7.4125–135
Piperidine carbonyl-170–175
Ethyl ester (-OCH₂CH₃)1.2–1.4 (t), 4.1–4.3 (q)60–65 (OCH₂), 14–18 (CH₃)

Q. What are the critical safety precautions for handling this compound based on its physicochemical properties?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Respirators : NIOSH/MSHA-approved masks for dust/fume control .
    • Gloves/Eye Protection : Chemical-resistant nitrile gloves and OSHA-compliant goggles .
  • Storage :
    • Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Spill Management :
    • Use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .

Q. Hazard Comparison Table :

PropertyBenzyl 4-aminopiperidine-1-carboxylate Target Compound (Analog)
Skin IrritationCategory 2No data; assume Category 2
StabilityAvoid oxidizersStable under inert atmosphere
DisposalIncineration in certified facilitiesFollow local regulations

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hazard data (e.g., skin irritation vs. no known hazards) for structurally similar piperidine dicarboxylates?

Methodological Answer:

  • Step 1: Comparative SDS Analysis : Cross-reference SDS entries for analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate vs. Benzyl 4-(3-ethoxy)piperidine-1-carboxylate ). Note discrepancies in hazard classifications.
  • Step 2: In Vitro Testing : Perform OECD Guideline 439 (Skin Irritation Assays) using reconstructed human epidermis models.
  • Step 3: Computational Modeling : Use QSAR tools (e.g., ECOSAR) to predict toxicity based on substituent effects (e.g., oxo vs. amino groups) .

Q. Data Resolution Workflow :

Literature Review → 2. Tiered Testing (in silico → in vitro) → 3. Risk Mitigation Protocols

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions during long-term storage?

Methodological Answer:

  • Accelerated Stability Studies :
    • Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC .
    • pH Stability : Buffer solutions (pH 3–9) to identify hydrolysis-prone conditions.
  • Stabilization Methods :
    • Lyophilization : For aqueous solutions, lyophilize to prevent ester hydrolysis.
    • Antioxidants : Add 0.1% BHT to ethanolic stock solutions to inhibit oxidation .

Q. In crystallographic studies, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of structural data for this compound?

Methodological Answer:

  • SHELXL Workflow :
    • Data Integration : Use SAINT for frame integration (Rint < 5% preferred).
    • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen positions geometrically idealized .
    • Validation : Check CIF files with PLATON to detect voids or disorder .
  • Impact on Accuracy :
    • SHELXL reduces R1 values to <0.05 for high-resolution (<1.0 Å) data but may struggle with twinned crystals, requiring manual intervention .

Q. Comparison of Refinement Tools :

SoftwareR1 Value (1.0 Å data)Twinned Data HandlingAutomation Level
SHELXL0.04ManualLow
OLEX20.05AutomatedHigh
Phenix0.03Semi-automatedMedium

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
Reactant of Route 2
(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

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